Lercanidipine. (R)-
CAS No.: 185197-70-0
Cat. No.: VC0532798
Molecular Formula: C36H41N3O6
Molecular Weight: 611.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185197-70-0 |
|---|---|
| Molecular Formula | C36H41N3O6 |
| Molecular Weight | 611.7 g/mol |
| IUPAC Name | 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |
| Standard InChI Key | ZDXUKAKRHYTAKV-MGBGTMOVSA-N |
| Isomeric SMILES | CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of (R)-Lercanidipine
(R)-Lercanidipine, chemically designated as (2R)-1,1-dimethylethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, is a chiral molecule with a molecular formula of and a molecular weight of 648.2 g/mol . Its stereochemistry arises from the presence of a single chiral center at the C2 position of the dihydropyridine ring, conferring distinct physicochemical and pharmacological properties compared to its (S)-enantiomer. The compound’s high lipophilicity (logP = 6.1) contributes to its unique pharmacokinetic behavior, including prolonged membrane retention and sustained vasodilatory effects .
Enantioselective Pharmacokinetics
The pharmacokinetics of lercanidipine enantiomers exhibit marked stereoselectivity following administration of the racemic drug. In a pivotal study, healthy volunteers receiving a single 20 mg dose of racemic lercanidipine demonstrated significantly higher systemic exposure to the (S)-enantiomer compared to the (R)-enantiomer. Key parameters are summarized below:
| Parameter | (S)-Lercanidipine (Median) | (R)-Lercanidipine (Median) | P-value |
|---|---|---|---|
| (ng/mL) | 2.071 | 1.681 | <0.05 |
| (ng·h/mL) | 12.352 | 10.063 | <0.05 |
| (L/h) | 732.16 | 1891.84 | <0.05 |
Table 1: Enantioselective pharmacokinetic parameters of lercanidipine in healthy volunteers .
The (S)-enantiomer showed a 1.21-fold higher than the (R)-enantiomer, attributed to slower clearance and greater oral bioavailability . Despite these differences, both enantiomers exhibit biphasic elimination kinetics, with terminal half-lives of 8–10.5 hours, enabling once-daily dosing in clinical practice .
Pharmacological Effects and Mechanisms
Vascular Selectivity and Calcium Channel Blockade
(R)-Lercanidipine selectively inhibits L-type calcium channels in vascular smooth muscle, reducing intracellular calcium influx and inducing vasodilation. Preclinical studies highlight its preferential action on peripheral arterioles over cardiac tissue, minimizing reflex tachycardia—a common limitation of earlier DHPs .
Antiatherogenic Activity
In hypercholesterolemic rabbits, (R)-lercanidipine significantly attenuated atherosclerotic lesion formation. At 3 mg/kg/week, it reduced carotid intimal hyperplasia (intima/media ratio: 0.41 ± 0.11 vs. 2 ± 0.42 in controls) and aortic fatty streaks (16% vs. 27% lesion area) . These effects paralleled those of racemic lercanidipine, suggesting the (R)-enantiomer contributes substantially to the drug’s antiatherogenic properties. Mechanistically, this activity involves suppression of smooth muscle cell proliferation (85% reduction in BrdU uptake) and antioxidant effects .
Renal Protective Effects
Though most renal data derive from racemic lercanidipine, the (R)-enantiomer’s vasodilatory action on both afferent and efferent arterioles may underlie its renoprotective potential. In diabetic hypertensive patients, racemic lercanidipine reduced microalbuminuria by 40% and improved glomerular filtration rate, effects likely mediated by enantiomer-specific modulation of renal hemodynamics .
Clinical Implications and Therapeutic Use
Hypertension Management
(R)-Lercanidipine’s role in hypertension stems from its synergy within the racemic formulation. Clinical trials demonstrate that racemic lercanidipine (10–20 mg/day) lowers systolic/diastolic blood pressure by 20–25/10–15 mmHg, with 63% of patients achieving normotension . The (R)-enantiomer’s contribution to these effects remains under investigation, though its pharmacokinetic profile suggests sustained peripheral vasodilation.
Analytical Methods for Enantiomer Resolution
Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying (R)- and (S)-lercanidipine in plasma. A validated method employing a Chiralpak AD-RH column achieved baseline separation with a limit of quantification (LOQ) of 0.1 ng/mL, enabling precise pharmacokinetic studies .
Future Research Directions
-
Enantiomer-Specific Clinical Trials: Direct comparisons of (R)- and (S)-lercanidipine in hypertensive cohorts are needed to elucidate their individual contributions to efficacy and safety.
-
Molecular Targets: Proteomic studies could identify enantiomer-selective interactions beyond calcium channels, explaining (R)-lercanidipine’s antiatherogenic effects.
-
Formulation Development: Single-enantiomer formulations may optimize therapeutic ratios, particularly in patients with metabolic syndrome or renal impairment.
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